molecular formula C14H12ClNO4 B11842261 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate

3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate

Cat. No.: B11842261
M. Wt: 293.70 g/mol
InChI Key: GIMHNUMMJGLHKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate typically involves the esterification of 4-chloroquinoline-3,7-dicarboxylic acid with ethyl and methyl alcohols under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-3,7-dicarboxylic acid: A precursor in the synthesis of 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate.

    7-Methylquinoline-3,7-dicarboxylate: A similar compound with different substituents on the quinoline ring.

    3-Ethylquinoline-3,7-dicarboxylate: Another derivative with variations in the substituent groups.

Uniqueness

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

3-O-ethyl 7-O-methyl 4-chloroquinoline-3,7-dicarboxylate

InChI

InChI=1S/C14H12ClNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3

InChI Key

GIMHNUMMJGLHKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(=O)OC

Origin of Product

United States

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